molecular formula C20H22FN3O B3800726 [2-(3-{5'-fluoro-2'-methoxy-[1,1'-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine

[2-(3-{5'-fluoro-2'-methoxy-[1,1'-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine

Cat. No.: B3800726
M. Wt: 339.4 g/mol
InChI Key: IJFLDAFGJWHOGO-UHFFFAOYSA-N
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Description

[2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine is a complex organic compound with a unique structure that includes a biphenyl group, a pyrazole ring, and a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Attachment of the Dimethylamine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, polar aprotic solvents, mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine: shares structural similarities with other biphenyl and pyrazole derivatives.

    [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine: can be compared to compounds such as [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]methylamine and [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]ethylamine.

Uniqueness

The uniqueness of [2-(3-{5’-fluoro-2’-methoxy-[1,1’-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-[3-(5-fluoro-2-methoxyphenyl)phenyl]pyrazol-1-yl]-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c1-23(2)11-12-24-10-9-19(22-24)16-6-4-5-15(13-16)18-14-17(21)7-8-20(18)25-3/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFLDAFGJWHOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)C2=CC(=CC=C2)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(3-{5'-fluoro-2'-methoxy-[1,1'-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine
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[2-(3-{5'-fluoro-2'-methoxy-[1,1'-biphenyl]-3-yl}-1H-pyrazol-1-yl)ethyl]dimethylamine

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